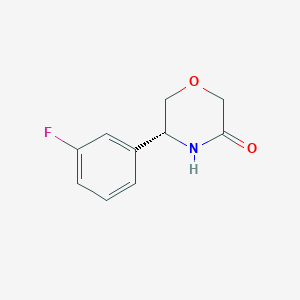![molecular formula C14H20ClN3O3 B8323413 1-Piperidinecarboxylic acid, 3-[(6-chloro-2-pyrazinyl)oxy]-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B8323413.png)
1-Piperidinecarboxylic acid, 3-[(6-chloro-2-pyrazinyl)oxy]-, 1,1-dimethylethyl ester, (3R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-butyl 3-(6-chloropyrazin-2-yloxy)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a pyrazine moiety, and a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-butyl 3-(6-chloropyrazin-2-yloxy)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Pyrazine Moiety: The pyrazine moiety is introduced via nucleophilic substitution reactions, where a suitable pyrazine derivative reacts with the piperidine ring.
Esterification: The tert-butyl ester group is introduced through esterification reactions, typically using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the piperidine ring or the pyrazine moiety is oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the pyrazine moiety to a dihydropyrazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the pyrazine ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products:
Oxidation Products: Pyrazine oxides, piperidine N-oxides.
Reduction Products: Dihydropyrazine derivatives.
Substitution Products: Various substituted pyrazine derivatives.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: Utilized as a probe in biological studies to investigate enzyme activities and receptor interactions.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Industry:
Material Science:
Mecanismo De Acción
The mechanism of action of ®-tert-butyl 3-(6-chloropyrazin-2-yloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
(S)-tert-butyl 3-(6-chloropyrazin-2-yloxy)piperidine-1-carboxylate: The enantiomer of the compound, with similar chemical properties but different biological activities.
tert-butyl 3-(6-chloropyrazin-2-yloxy)piperidine-1-carboxylate: The racemic mixture of the compound.
Uniqueness:
Chirality: The ®-enantiomer may exhibit different biological activities compared to the (S)-enantiomer and the racemic mixture.
Chemical Structure: The presence of the pyrazine moiety and the tert-butyl ester group imparts unique chemical properties, making it distinct from other piperidine derivatives.
Propiedades
Fórmula molecular |
C14H20ClN3O3 |
|---|---|
Peso molecular |
313.78 g/mol |
Nombre IUPAC |
tert-butyl (3R)-3-(6-chloropyrazin-2-yl)oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(19)18-6-4-5-10(9-18)20-12-8-16-7-11(15)17-12/h7-8,10H,4-6,9H2,1-3H3/t10-/m1/s1 |
Clave InChI |
PYMMGFFHCGSMQV-SNVBAGLBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@H](C1)OC2=CN=CC(=N2)Cl |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=CN=CC(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Methyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B8323377.png)





![(S)-2-[2-(4-Methoxy-phenyl)-ethylcarbamoyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B8323426.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carbaldehyde](/img/structure/B8323441.png)
